4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
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Overview
Description
“4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid” is a chemical compound with the CAS Number: 952959-27-2 . It has a molecular weight of 287.32 and its IUPAC name is 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antifungal Activities
Compounds containing the 1,3,4-thiadiazole group, such as “4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid”, have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .
Antibacterial Activities
These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Other 1,3,4-thiadiazole derivatives have been tested against E. coli, B. mycoides, and C. albicans, with some showing considerable antibacterial activity .
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . Some compounds outperformed others in terms of antimicrobial activity .
Cytotoxic Effects
The cytotoxic effects of 1,3,4-thiadiazole derivatives have been studied on various cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2), and the HeLa human cervical carcinoma cell line .
Anti-HIV Activity
Some 1,3,4-thiadiazole derivatives have shown anti-HIV activity, although their effectiveness and selectivity are limited compared to efavirenz . These compounds may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . These compounds have been synthesized and widely used in agriculture .
Mechanism of Action
Target of Action
The primary target of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thus inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the biochemical pathway involving the conversion of urea to ammonia and carbon dioxide . This can have significant downstream effects, particularly in organisms that rely on this pathway for survival. For example, the bacterium Helicobacter pylori relies on urease to increase the pH of its environment, allowing it to survive in the acidic conditions of the stomach .
Pharmacokinetics
Given its molecular weight of 28732 , it is likely that it is absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific organism and the presence of other compounds.
Result of Action
The primary result of the action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the inhibition of urease activity . This can lead to a decrease in the production of ammonia and carbon dioxide from urea . In organisms that rely on urease for survival, such as H. pylori, this can lead to their death .
properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKWRQBGKCIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
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